Potassium sodium dehydroandrographolide succinate

Vue d'ensemble

Description

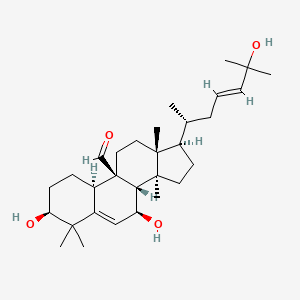

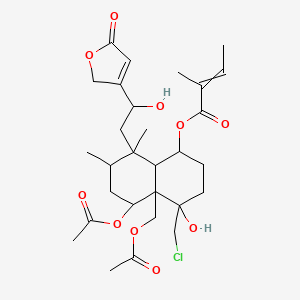

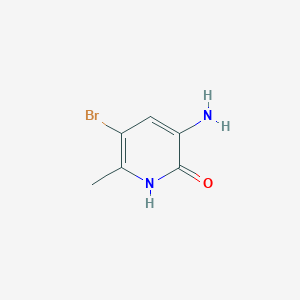

Potassium Sodium Dehydroandrographolide Succinate (PSDS) is a derivative of andrographolide, a diterpene lactone compound extracted from Andrographis paniculata . It has been known for its anti-inflammatory, antibacterial, antivirus, antitumor, immune regulation, and cardiovascular-cerebrovascular disease treatment properties .

Molecular Structure Analysis

The molecular formula of PSDS is C28H34KNaO10 . The average mass is 592.652 Da and the monoisotopic mass is 592.168701 Da .Chemical Reactions Analysis

The anti-PRRSV activity of PSDS is closely associated with its potent suppression on NF-κB activation and enhanced oxidative stress induced by PRRSV infection . Further investigations revealed that PSDS is able to directly interact with PRRSV particles .Applications De Recherche Scientifique

- Immunostimulatory Effects : Potassium sodium dehydroandrographolide succinate (PDS) exhibits potent immunomodulatory properties. It enhances the body’s immune response, making it effective against viral infections such as pneumonia and upper respiratory tract infections .

- Anti-Infective Action : PDS has demonstrated activity against influenza viruses (types I and III), adenoviruses, and respiratory syncytial virus (RSV) in vitro . Its antiviral effects contribute to its clinical utility.

- Inhibition of Inflammatory Mediators : PDS suppresses pro-inflammatory cytokines and mediators, making it valuable in managing inflammation-related diseases .

- Anti-Pyretic Effect : It efficiently reduces fever caused by bacterial endotoxins .

- Viral Pneumonia and Upper Respiratory Tract Infections : PDS is widely used for treating viral pneumonia, influenza-induced respiratory infections, and acute bronchitis .

Antiviral Activity

Anti-Inflammatory Properties

Respiratory Tract Infections

Gastrointestinal Disorders

Liver and Gallbladder Protection

Mécanisme D'action

Target of Action

Potassium Sodium Dehydroandrographolide Succinate (PDS) is a derivative of andrographolide, a diterpene lactone compound extracted from Andrographis paniculata . The primary targets of PDS are associated with its potent anti-inflammatory, antibacterial, antivirus, and antitumor properties . It has been found to interact with the Neuropilin-1 (NRP1) receptor, which plays a crucial role in the VEGF signaling pathway .

Mode of Action

PDS interacts with its targets to bring about significant changes in cellular functions. It has been found to induce endothelial NRP1 expression and activate the VEGF signaling pathway . This interaction between NRP1 and VEGFR2 leads to VE-Cad-dependent endothelial barrier impairment, characterized by enhanced vascular inflammation . Furthermore, PDS can promote the anterior pituitary biosynthesis and release of ACTH, thereby alleviating inflammation through the inhibition of histamine-induced increase in capillary permeability .

Biochemical Pathways

PDS affects several biochemical pathways. Its interaction with the NRP1 receptor activates the VEGF signaling pathway, leading to changes in endothelial barrier function . This can result in enhanced vascular inflammation, contributing to its anti-inflammatory effects . Additionally, PDS can stimulate the pituitary-adrenal cortical function at the designated site .

Pharmacokinetics

PDS exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, PDS is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . Approximately 10.1%–15.5% of the intravenous PDS dose is excreted unchanged in urine within 24 h . More than 90% of unchanged PDS is excreted between 0 and 4 h .

Result of Action

The molecular and cellular effects of PDS’s action are significant. It enhances the proliferation and migration of vascular endothelial cells . It also plays a critical role in promoting endothelial barrier repair in pathological vascular remodeling . Clinically, PDS is mainly used for the treatment of upper respiratory tract infection, bronchial pneumonia, viral pneumonia, viral enteritis, and hand, foot, and mouth disease .

Action Environment

The action, efficacy, and stability of PDS can be influenced by various environmental factors. For instance, its poor water solubility can limit its clinical application . Researchers have tried to increase its water solubility through the introduction of different hydrophilic groups in the structure of lactone . Adverse reactions can occur due to its instability in the solution .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;sodium;4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5,13,15,19-21H,1,4,6-12,14,16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b18-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXSMTFMRXUGGI-RYVVASIESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

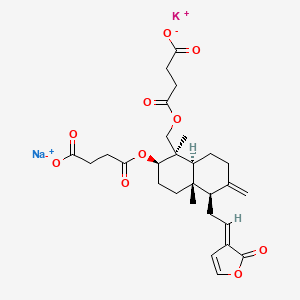

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34KNaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium sodium dehydroandrographolide succinate | |

CAS RN |

863319-40-8 | |

| Record name | Potassium sodium dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863319408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)